4-(5-Methoxypyridin-2-yl)benzoic acid

Descripción

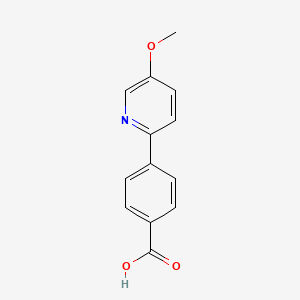

4-(5-Methoxypyridin-2-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid backbone substituted at the para position with a 5-methoxypyridin-2-yl group. This structural motif combines the carboxylic acid's reactivity with the electron-rich pyridine ring, making it a versatile intermediate in medicinal chemistry and materials science. The methoxy group on the pyridine ring enhances solubility and modulates electronic properties, which can influence binding affinity in biological systems .

Propiedades

IUPAC Name |

4-(5-methoxypyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-6-7-12(14-8-11)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILMOXJWGXXTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630809 | |

| Record name | 4-(5-Methoxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-53-5 | |

| Record name | 4-(5-Methoxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxypyridin-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:

Starting Materials: 5-methoxypyridin-2-ylboronic acid and 4-bromobenzoic acid.

Catalyst: Palladium(II) acetate or palladium(0) complexes.

Ligand: Phosphine ligands such as triphenylphosphine.

Base: Potassium carbonate or sodium hydroxide.

Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Methoxypyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Reduction: 4-(5-Methoxypyridin-2-yl)benzyl alcohol.

Substitution: 4-(5-Aminopyridin-2-yl)benzoic acid or 4-(5-Thiopyridin-2-yl)benzoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-(5-Methoxypyridin-2-yl)benzoic acid is C13H11NO3, with a molecular weight of 229.24 g/mol. The compound features a benzoic acid moiety linked to a pyridine ring with a methoxy group at the 5-position. This unique structure contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is often utilized in the following ways:

- Ligand in Coordination Chemistry : The compound can act as a ligand, binding to metal ions and facilitating various chemical reactions.

- Precursor for Derivatives : It can be modified to create various derivatives that may exhibit enhanced biological activities or different chemical properties.

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Derivatives of benzoic acid have been observed to inhibit pro-inflammatory markers, indicating therapeutic roles in inflammatory diseases.

- Antioxidant Activity : The compound may help mitigate oxidative stress, which is linked to numerous diseases.

Case Study: In Vitro Studies

In vitro studies evaluated the effects of this compound on cell viability and enzyme activity. Results indicated significant modulation of proteasomal activity, suggesting its role in enhancing cellular proteostasis.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Drug Development : Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing new drugs.

Case Study: Molecular Docking Studies

Molecular docking studies revealed that this compound could effectively bind to active sites of target proteins involved in inflammatory responses, supporting its potential as a lead compound for new anti-inflammatory agents.

Industrial Applications

In industry, this compound is used as an intermediate in the production of pharmaceuticals and advanced materials:

- Synthesis of Advanced Materials : Its unique chemical properties allow for the creation of materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 4-(5-Methoxypyridin-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

4-(5-Nitropyridin-2-yl)benzoic Acid

- Structure: Replaces the methoxy group with a nitro (-NO₂) substituent on the pyridine ring.

- Properties : The nitro group is strongly electron-withdrawing, reducing solubility in polar solvents compared to the methoxy analogue. This compound (CAS 223127-49-9) has a molecular weight of 244.2 g/mol and is used in synthetic organic chemistry for electrophilic substitution reactions .

- Applications : Likely serves as a precursor for reduced amine derivatives or metal-organic frameworks (MOFs).

5-Methoxy-2-(1,3,5-trimethylpyrazol-4-yl)benzoic Acid

- Structure : Substitutes the pyridine ring with a 1,3,5-trimethylpyrazole group.

- Properties : The pyrazole ring introduces steric bulk and hydrogen-bonding capacity. Molecular weight is 275.3 g/mol.

4-((5-Methyl-4-oxothiazolidin-2-ylidene)amino)benzoic Acid

- Structure: Features a thiazolidinone ring conjugated to the benzoic acid via an amino linker.

- Properties: The thiazolidinone moiety (C₃H₅NOS) contributes to antimicrobial and antidiabetic activities. Molecular weight is 250.3 g/mol.

- Applications : Found in compounds targeting metabolic disorders or bacterial infections .

Key Observations :

- Electronic Effects : Methoxy groups enhance solubility and π-π stacking, whereas nitro or trifluoromethyl groups increase electrophilicity and metabolic stability.

- Biological Targets : Thiazole and benzimidazole derivatives show broader therapeutic applications (e.g., antimicrobial, anticancer) compared to pyridine-based analogues, which are often intermediates .

Actividad Biológica

4-(5-Methoxypyridin-2-yl)benzoic acid (CAS No. 223127-53-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO. The structure features a benzoic acid moiety substituted with a 5-methoxypyridine group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can effectively inhibit bacterial growth, suggesting a potential for this compound in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, particularly through the modulation of cellular signaling pathways associated with cell survival and death .

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : It has been suggested that this compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways associated with inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Activity :

- Anti-inflammatory Study :

- Cancer Research :

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 4-(5-Methoxypyridin-2-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling (using a pyridinyl boronic acid and a halogenated benzoic acid derivative) or Ullmann reactions (for aryl-ether bond formation). Key factors include:

- Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling .

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C optimize coupling efficiency.

- Purification : Recrystallization or column chromatography to isolate the product .

Table 1 : Example Reaction Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF | 100 | 65–75 |

| Ullmann | CuI | DMSO | 120 | 50–60 |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at pyridin-5-position, benzoic acid protons).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding via carboxylic acid) using programs like SHELXL .

Q. What solubility challenges arise with this compound, and how can they be mitigated for biological assays?

- Methodological Answer :

- The carboxylic acid group confers pH-dependent solubility (soluble in basic aqueous solutions, poorly soluble in neutral/acidic conditions).

- Strategies :

- Salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous solubility .

- Co-solvents (DMSO ≤10%) for in vitro assays without precipitation.

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across different studies?

- Methodological Answer : Discrepancies may arise from:

- Solubility variations : Ensure consistent salt forms or formulations.

- Impurity profiles : Use HPLC (≥95% purity) and LC-MS to rule out side products .

- Assay conditions : Standardize cell culture media pH (to prevent precipitation) and include solubility controls.

Q. What strategies optimize the derivatization of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Carboxylic acid modifications : Esterification or amidation to probe bioactivity changes.

- Pyridine ring functionalization : Introduce halogens or alkyl groups via electrophilic substitution.

- Table 2 : Common Derivatization Reactions

| Reaction Type | Reagents | Target Site |

|---|---|---|

| Esterification | MeOH/H₂SO₄ | Carboxylic acid |

| Amidation | EDC/HOBt | Carboxylic acid |

| Halogenation | NBS | Pyridine ring |

Q. How do computational models predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software (AutoDock, Schrödinger) to simulate interactions with enzymes (e.g., kinases) or receptors.

- Pharmacophore modeling : Identify critical moieties (methoxypyridine for hydrophobic interactions, carboxylic acid for hydrogen bonding) .

- MD simulations : Assess stability of ligand-target complexes over time.

Q. What are the limitations of current synthetic methods, and how can they be improved for scalability?

- Methodological Answer :

- Low yields in Ullmann reactions : Replace CuI with ligand-accelerated catalysts (e.g., phenanthroline-Cu) to enhance efficiency.

- Pd residue in Suzuki coupling : Implement scavengers (SiO₂-Thiol) or switch to heterogeneous catalysts (Pd/C).

- Scale-up challenges : Transition from batch to flow chemistry for better heat/mass transfer .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC₅₀ values across cancer cell lines?

- Methodological Answer :

- Standardize assay protocols : Use identical cell lines (ATCC-verified), incubation times, and readout methods (MTT vs. luminescence).

- Control for efflux pumps : Include inhibitors (e.g., verapamil) if multidrug resistance is suspected.

- Validate target engagement : Use Western blotting or thermal shift assays to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.